molecular formula C9H6ClN3O2S B12118977 1H-Imidazole, 2-[(4-chloro-2-nitrophenyl)thio]- CAS No. 88251-64-3

1H-Imidazole, 2-[(4-chloro-2-nitrophenyl)thio]-

Cat. No.: B12118977
CAS No.: 88251-64-3
M. Wt: 255.68 g/mol
InChI Key: ZMUVKBBTFLYMBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazole, 2-[(4-chloro-2-nitrophenyl)thio]- is a compound belonging to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms. This compound is notable for its unique substitution pattern, where a 4-chloro-2-nitrophenyl group is attached via a thio linkage. Imidazole derivatives are widely recognized for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications .

Preparation Methods

The synthesis of 1H-Imidazole, 2-[(4-chloro-2-nitrophenyl)thio]- typically involves the following steps:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity through controlled reaction conditions and purification steps.

Chemical Reactions Analysis

1H-Imidazole, 2-[(4-chloro-2-nitrophenyl)thio]- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Imidazole, 2-[(4-chloro-2-nitrophenyl)thio]- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Imidazole, 2-[(4-chloro-2-nitrophenyl)thio]- involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms. The compound’s anticancer properties may involve the induction of apoptosis or inhibition of cell proliferation through the modulation of signaling pathways .

Comparison with Similar Compounds

1H-Imidazole, 2-[(4-chloro-2-nitrophenyl)thio]- can be compared with other imidazole derivatives, such as:

The uniqueness of 1H-Imidazole, 2-[(4-chloro-2-nitrophenyl)thio]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

88251-64-3

Molecular Formula

C9H6ClN3O2S

Molecular Weight

255.68 g/mol

IUPAC Name

2-(4-chloro-2-nitrophenyl)sulfanyl-1H-imidazole

InChI

InChI=1S/C9H6ClN3O2S/c10-6-1-2-8(7(5-6)13(14)15)16-9-11-3-4-12-9/h1-5H,(H,11,12)

InChI Key

ZMUVKBBTFLYMBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])SC2=NC=CN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.